Commercial Purity Specification (95%) Establishes Baseline Quality for Reproducible Synthesis
The target compound is commercially available with a documented minimum purity specification of 95% from multiple independent vendors . This purity level serves as the procurement baseline and is directly comparable to the non-fluorinated analog 5-bromo-3-phenoxypyridin-2-amine (CAS 953045-12-0), which is also supplied at 95% purity . Both compounds exhibit equivalent commercial purity specifications, indicating that the 4-fluoro substitution does not introduce synthetic accessibility challenges that would compromise available material quality. The 95% purity threshold meets standard requirements for direct use in medicinal chemistry synthesis without additional purification, enabling predictable reaction stoichiometry calculations.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | 95% minimum purity |
| Comparator Or Baseline | 5-Bromo-3-phenoxypyridin-2-amine (CAS 953045-12-0): 95% minimum purity |
| Quantified Difference | 0% difference (equivalent purity specifications) |
| Conditions | Commercial vendor specifications (Leyan, AKSci) for research-grade material |
Why This Matters
Equivalent purity ensures that the 4-fluoro substitution does not introduce additional cost or purification burden relative to the non-fluorinated comparator, supporting economically rational procurement for synthetic applications requiring this specific substitution pattern.
